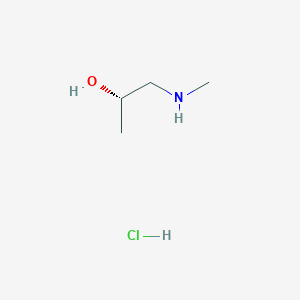![molecular formula C8H14N2O B6266407 1,2-diazaspiro[4.5]decan-3-one CAS No. 56700-30-2](/img/new.no-structure.jpg)
1,2-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diazaspiro[4.5]decan-3-one is a heterocyclic compound characterized by a spirocyclic structure containing nitrogen atoms.
Wirkmechanismus
Target of Action
The primary target of 1,2-diazaspiro[4.5]decan-3-one is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death that is a key driver in various inflammatory diseases .
Mode of Action
This compound interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases .
Biochemical Pathways
The compound affects the necroptosis signaling pathway. Necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1 and RIPK3, as well as mixed lineage kinase domain-like (MLKL), which is the substrate of RIPK3, are key components in the necroptosis signaling pathway .
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect in necroptosis models . This suggests that the compound could have potential therapeutic applications in diseases driven by necroptosis.
Vorbereitungsmethoden
The synthesis of 1,2-diazaspiro[4.5]decan-3-one typically involves multi-step reactions. One common method includes the condensation of N-benzylpiperidone with appropriate amines and thioglycolic acid in toluene under reflux conditions . The reaction is facilitated by a Dean-Stark apparatus to remove water, ensuring the formation of the desired spirocyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, focusing on yield and purity.
Analyse Chemischer Reaktionen
1,2-Diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Diazaspiro[4
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown promise in biological assays, particularly in the development of enzyme inhibitors.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and resins.
Vergleich Mit ähnlichen Verbindungen
1,2-Diazaspiro[4.5]decan-3-one can be compared with other spirocyclic compounds, such as:
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
2,8-Diazaspiro[4.5]decan-1-one: Studied for its role as a necroptosis inhibitor.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of nitrogen atoms, which contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
56700-30-2 |
|---|---|
Molekularformel |
C8H14N2O |
Molekulargewicht |
154.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



